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molecular formula C13H17NO B2980962 5-Benzyl-hexahydro-furo[3,4-c]pyrrole CAS No. 60889-30-7

5-Benzyl-hexahydro-furo[3,4-c]pyrrole

Cat. No. B2980962
M. Wt: 203.285
InChI Key: CVRHDLHYOBFXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975532

Procedure details

Using another route as shown in the accompanying schematic, one mole of the mixture of the cis-trans 3,4-bis (hydroxymethyl)tetrahydrofuran (III) can be reacted with p-toluenesulfonyl chloride according to the process of Example 9 to form a cis-trans mixture of 3,4-bis(tosyloxymethyl)tetrahydrofuran (XIX). This product, (XIX), can in turn be reacted with benzylamine according to the process of Example 10 to form 5-benzyl hexahydro-1H-furo(3,4-c)pyrrole (IX) from the cis 3,4-bis(tosyloxymethyl)tetrahydrofuran. 5-Benzyl hexahydro-1H-furo( 3,4-c)pyrrole (IX) is separated from the reaction product mixture by distillation at about 95° to 105°C. at 0.15 mm Hg. This product in turn can be debenzylated according to the method of Example 11 to form hexahydro-1H-furo(3,4-c)pyrrole.
[Compound]
Name
mixture
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
cis-trans 3,4-bis (hydroxymethyl)tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,4-bis(tosyloxymethyl)tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
XIX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[S:12]([O:22][CH2:23][CH:24]1[CH:28]([CH2:29][O:30][S:31]([C:34]2[CH:40]=[CH:39][C:37]([CH3:38])=[CH:36][CH:35]=2)(=[O:33])=[O:32])[CH2:27][O:26][CH2:25]1)([C:15]1[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=1)(=[O:14])=[O:13].[CH2:41]([NH2:48])[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>>[CH2:41]([N:48]1[CH2:23][CH:24]2[CH2:25][O:26][CH2:27][CH:28]2[CH2:29]1)[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1.[S:12]([O:22][CH2:23][C@H:24]1[C@@H:28]([CH2:29][O:30][S:31]([C:34]2[CH:35]=[CH:36][C:37]([CH3:38])=[CH:39][CH:40]=2)(=[O:33])=[O:32])[CH2:27][O:26][CH2:25]1)([C:15]1[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=1)(=[O:13])=[O:14]

Inputs

Step One
Name
mixture
Quantity
1 mol
Type
reactant
Smiles
Step Two
Name
cis-trans 3,4-bis (hydroxymethyl)tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
3,4-bis(tosyloxymethyl)tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCC1COCC1COS(=O)(=O)C1=CC=C(C)C=C1
Step Five
Name
XIX
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCC1COCC1COS(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C1)COC2
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC[C@@H]1COC[C@@H]1COS(=O)(=O)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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